2-(3-Chlorobenzoyl)-6-methoxypyridine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTVXHXVASZGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nitration, Ammonolysis, and Reduction
Step 1: Nitration of 2,6-Dichloropyridine
The initial step involves nitration of 2,6-dichloropyridine to produce 2,6-dichloro-3-nitropyridine. This process employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (~0–25°C) to ensure regioselectivity and minimize by-products. The nitration reaction follows standard electrophilic aromatic substitution mechanisms, resulting in the mono-nitro derivative.
Step 2: Ammonolysis to 2-Amino-6-chloro-3-nitropyridine
The nitrated compound undergoes ammonolysis using aqueous ammonia in methanol at 35–40°C, converting the nitro group into an amino group. This step is critical for subsequent functionalization, and the reaction is monitored via TLC until completion. The amino derivative is isolated by filtration, yielding high purity.
Step 3: Methoxylation to 2-Amino-6-methoxy-3-nitropyridine
The amino compound is subjected to methoxylation using sodium methoxide in methanol at 25–30°C. The molar ratio of sodium methoxide is optimized around 1.05 equivalents to favor selective substitution at the methoxy position. The reaction mixture is quenched in water at 25–30°C, and the product is isolated by filtration or extraction.
Step 4: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride
The nitro group in 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group using a metallic reducing agent such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C. The reduction proceeds via a conjugate addition mechanism, producing the dihydrochloride salt, which is then neutralized with aqueous ammonia to give the free base.
Step 5: Final Acylation to 2-(3-Chlorobenzoyl)-6-methoxypyridine
The key step involves acylation of the pyridine ring with 3-chlorobenzoyl chloride or an equivalent acylating agent. This step is performed under anhydrous conditions in a suitable solvent such as dichloromethane or acetonitrile, with a base like pyridine or triethylamine to scavenge HCl. The reaction yields the target compound after purification.
Alternative Route: Condensation of Chalcones and Malononitrile
A different approach involves synthesizing 2-methoxypyridine derivatives bearing aryl substituents, followed by cyclization and functional group transformations:
Preparation of Chalcones: Friedel–Crafts acylation of suitable heteroaromatic precursors followed by condensation with aromatic aldehydes in the presence of potassium hydroxide yields chalcones.
Cyclization to Pyridine Derivatives: Chalcones react with malononitrile in a basic medium, leading to the formation of pyridine-3-carbonitrile derivatives, which can be further functionalized to introduce the chlorobenzoyl group.
Final Functionalization: The pyridine derivatives undergo decyanation or other modifications to introduce the desired substituents, culminating in the target compound.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | H2SO4/HNO3 | 0–25°C | High regioselectivity | Produces 2,6-dichloro-3-nitropyridine |
| 2 | Ammonolysis | NH3 in MeOH | 35–40°C | ~90% | Converts nitro to amino |
| 3 | Methoxylation | NaOCH3 in MeOH | 25–30°C | >95% | Selective methoxy substitution |
| 4 | Reduction | SnCl2·2H2O in HCl | 35–40°C | >90% | Converts nitro to amino, forms dihydrochloride salt |
| 5 | Acylation | 3-Chlorobenzoyl chloride | In base, anhydrous | Variable | Final step to target compound |
Research Findings and Notes
Efficiency and Cost-Effectiveness: The described methods utilize readily available reagents such as sodium methoxide, ammonia, and common acyl chlorides, making the process economically viable.
Environmental Considerations: Use of aqueous media and avoidance of hazardous solvents aligns with green chemistry principles. The reduction step employs metal salts, which can be recovered and recycled.
Purity and Yield: High purity (>99%) of intermediates and final products is achievable with proper purification techniques such as filtration, extraction, and recrystallization.
Alternative Routes: The chalcone-based synthesis offers an alternative pathway, especially suitable for structural diversification and exploring structure-activity relationships, although with generally lower yields for some side products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-Hydroxybenzoyl)-6-methoxypyridine.
Reduction: Formation of 2-(3-Chlorobenzyl)-6-methoxypyridine.
Substitution: Formation of 2-(3-Aminobenzoyl)-6-methoxypyridine or 2-(3-Thiobenzoyl)-6-methoxypyridine.
Scientific Research Applications
2-(3-Chlorobenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
- 2-(3-Methoxybenzoyl)-6-methoxypyridine (CAS 1187166-92-2) :
This analog replaces the 3-chloro substituent with a methoxy group. The methoxy group is less electronegative than chlorine, reducing the compound’s lipophilicity (logP) compared to the chlorinated counterpart. This difference could influence solubility and membrane permeability, critical for pharmacokinetics in drug development . - N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) :
This compound retains the 3-chlorobenzoyl moiety but incorporates a hydrazine-carbonyl linker and a benzooxazolyl-thioacetamide group. The additional hydrogen-bonding sites (NH, C=O) may enhance target binding affinity but could reduce metabolic stability due to increased polarity .
Heterocyclic Ring Modifications
- The dual chloro substituents increase electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to 2-(3-chlorobenzoyl)-6-methoxypyridine .
- 2-(5-Chloro-2-thienyl)-6-methoxypyridine (CAS 1187168-49-5) :
Replacing the benzoyl group with a thienyl ring alters the aromatic system. Thiophene’s smaller size and lower electron density may reduce steric hindrance and modify π-π stacking interactions, impacting applications in catalysis or optoelectronics .
Functional Group Additions
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12): This complex analog integrates a triazolyl-pyrrolothiazolopyrimidine system. However, the increased molecular weight (>700 Da) may limit oral bioavailability .
Biological Activity
2-(3-Chlorobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, featuring a chlorobenzoyl group and a methoxy substituent, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is . The compound's structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor by binding to active sites, thus modulating enzymatic activity or disrupting receptor-ligand interactions. This mechanism is significant in drug design, particularly for targeting diseases such as cancer and infectious diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound, which showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorobenzoyl group in enhancing antimicrobial activity.
- Antitumor Activity Assessment : In a recent investigation, this compound was tested against human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the chlorobenzoyl group or the position of the methoxy substituent can lead to changes in potency and selectivity towards different biological targets.
Q & A
Q. What computational and experimental approaches validate molecular docking predictions?
- Methodological Answer : Combine docking (AutoDock Vina) with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding mode stability. correlated docking scores (e.g., binding affinity to JNK proteins) with experimental cytotoxicity, identifying key hydrogen bonds with kinase active sites .
Methodological Tables
Table 1 : Key Spectral Data for this compound Analogs
| Functional Group | IR (cm⁻¹) | -NMR (δ, ppm) | Reference |
|---|---|---|---|
| C=O (Benzoyl) | 1608–1610 | - | |
| OCH | 1205–1207 | 3.8–4.0 (s, 3H) | |
| Aromatic protons | - | 7.5–8.5 (m, 4H) |
Table 2 : Synthetic Yield Optimization Strategies
| Parameter | Optimization Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | +15–20% | |
| Catalyst (Pd(OAc)) | 5–10 mol% | +25% (coupling) | |
| Solvent System | DMF/toluene (1:3) | Improved purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
